

Application Notes and Protocols for L-Ribulose 5-Phosphate in Enzymatic Reactions

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Compound of Interest

Compound Name: *L-Ribulose 5-phosphate*

Cat. No.: *B1219792*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing **L-Ribulose 5-phosphate** as a substrate in various enzymatic reactions. This document is intended to guide researchers in studying enzyme kinetics, developing assays, and exploring the role of **L-Ribulose 5-phosphate** in metabolic pathways for applications in biotechnology and drug development.

Introduction

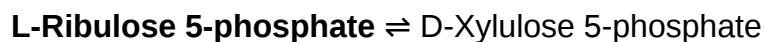
L-Ribulose 5-phosphate is a key intermediate in the pentose phosphate pathway and L-arabinose metabolism.^[1] It serves as a substrate for several enzymes that play crucial roles in carbohydrate metabolism and cellular homeostasis. Understanding the kinetics and reaction mechanisms of these enzymes is essential for various research and development applications, including metabolic engineering and the design of novel therapeutics. This document focuses on three primary enzymes that utilize **L-Ribulose 5-phosphate** or its isomers: L-Ribulose-5-phosphate 4-epimerase, L-Ribulose-5-phosphate 3-epimerase, and L-Fuculose-phosphate aldolase.

Enzymes Utilizing L-Ribulose 5-Phosphate and its Isomers

L-Ribulose-5-phosphate 4-epimerase (EC 5.1.3.4)

L-Ribulose-5-phosphate 4-epimerase, also known as AraD, catalyzes the reversible epimerization of **L-ribulose 5-phosphate** to D-xylulose 5-phosphate.[2] This enzyme is a key component of the L-arabinose metabolic pathway in bacteria, linking L-arabinose catabolism to the pentose phosphate pathway.[2]

Reaction:



Metabolic Significance:

The conversion of **L-ribulose 5-phosphate** to D-xylulose 5-phosphate allows organisms to utilize L-arabinose as a carbon source by funneling it into the central carbon metabolism.[3] The reaction is crucial for microbial growth on pentose sugars.

Quantitative Data:

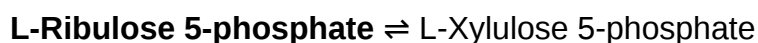
Enzyme Source	Substrate	Km	Vmax	kcat	Optimal pH	Optimal Temperature (°C)	Cofactors
Escherichia coli	L-Ribulose 5-phosphate	Data not available	Data not available	Data not available	~7.5 - 8.5	25-37	Zn ²⁺
Pasteurella multocida	L-Ribulose 5-phosphate	Data not available	Data not available	Data not available	Data not available	Data not available	Divalent cations

Note: Specific kinetic data for L-Ribulose-5-phosphate 4-epimerase is not readily available in the searched literature. The optimal conditions are general estimates based on related enzymes.

L-Ribulose-5-phosphate 3-epimerase (EC 5.1.3.22)

This enzyme, also known as UlaE or SgaU, catalyzes the interconversion of **L-ribulose 5-phosphate** and L-xylulose 5-phosphate.[4] It is involved in the metabolism of ascorbate and aldarate.[4]

Reaction:



Metabolic Significance:

This epimerase plays a role in alternative carbohydrate metabolic pathways, enabling the utilization of different sugar sources.

Quantitative Data:

Enzyme Source	Substrate	Km	Vmax	kcat	Optimal pH	Optimal Temperature (°C)	Cofactors
Escherichia coli	L-Ribulose 5-phosphate	Data not available	Data not available	Data not available	Data not available	Data not available	Divalent cations

Note: Specific kinetic data for L-Ribulose-5-phosphate 3-epimerase is not readily available in the searched literature.

L-Fuculose-phosphate Aldolase (EC 4.1.2.17)

L-Fuculose-phosphate aldolase is structurally and mechanistically related to L-ribulose-5-phosphate 4-epimerase.[2][5] While its primary substrate is L-fuculose-1-phosphate, its promiscuity towards other sugar phosphates, including the potential for reverse aldol condensation to form **L-ribulose 5-phosphate** analogs, makes it relevant.[6][7]

Reaction (primary):

L-Fucose 1-phosphate \rightleftharpoons Glycerone phosphate + L-Lactaldehyde[7]

Metabolic Significance:

This enzyme is involved in the metabolism of fructose and mannose.[7] Its ability to catalyze C-C bond formation is of interest for synthetic biology applications.

Quantitative Data:

Enzyme Source	Substrate	Km	Vmax	kcat	Optimal pH	Optimal Temperature (°C)	Cofactors
Escherichia coli	L-Fucose 1-phosphate	Data not available	Data not available	Data not available	~7.3	37	Zn ²⁺

Note: Kinetic data for **L-Ribulose 5-phosphate** as a substrate for this enzyme is not available. The data presented is for its native substrate.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Epimerase Activity (Adapted from D-Ribulose 5-Phosphate 3-Epimerase Assay)

This protocol describes a continuous spectrophotometric coupled enzyme assay to determine the activity of epimerases that convert **L-ribulose 5-phosphate** to a substrate for a subsequent dehydrogenase, leading to a change in NADH absorbance. This example is adapted for L-Ribulose-5-phosphate 4-epimerase, which produces D-xylulose 5-phosphate.

Principle:

The product of the epimerase reaction, D-xylulose 5-phosphate, is converted by transketolase, and the resulting glyceraldehyde-3-phosphate is reduced by glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm is monitored.

Reagents:

- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂
- **L-Ribulose 5-phosphate** solution: 100 mM in deionized water
- Thiamine pyrophosphate (TPP) solution: 10 mg/mL in deionized water
- NADH solution: 10 mg/mL in assay buffer
- Transketolase (TKT): ~50 units/mL
- Glycerol-3-phosphate dehydrogenase (GDH)/Triosephosphate isomerase (TPI) mix: ~100 units/mL GDH
- Enzyme solution: Purified L-Ribulose-5-phosphate 4-epimerase in assay buffer

Procedure:

- Prepare a reaction mixture in a 1 mL cuvette containing:
 - 850 µL Assay Buffer
 - 50 µL TPP solution
 - 10 µL NADH solution
 - 10 µL TKT solution
 - 10 µL GDH/TPI mix
- Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.

- Initiate the reaction by adding 20 µL of the **L-Ribulose 5-phosphate** solution.
- Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
- To determine the specific activity of the epimerase, add 10 µL of the enzyme solution to the reaction mixture and continue monitoring the absorbance change.
- Calculate the rate of NADH oxidation from the linear portion of the curve.

Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

$$\text{Activity (U/mL)} = (\Delta A_{340}/\text{min}) / (\epsilon * \text{path length}) * (\text{Total reaction volume} / \text{Enzyme volume}) * 1000$$

Where:

- $\Delta A_{340}/\text{min}$ is the change in absorbance at 340 nm per minute.
- ϵ is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
- Path length is the cuvette path length in cm (typically 1 cm).

Application Notes

Application 1: Metabolic Engineering for Biofuel and Chemical Production

The enzymes of the L-arabinose and pentose phosphate pathways, including L-ribulose-5-phosphate 4-epimerase, are valuable targets for metabolic engineering.[8] By overexpressing or modifying these enzymes, the flux of carbon from pentose sugars can be redirected towards the production of biofuels, platform chemicals, and other valuable bioproducts. For instance, enhancing the activity of the L-arabinose pathway can improve the utilization of lignocellulosic biomass, which is rich in pentoses.

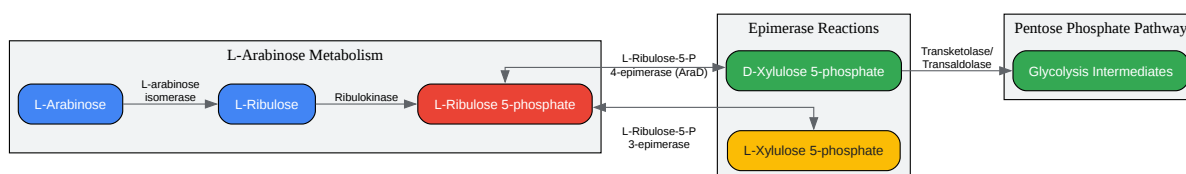
Application 2: Drug Discovery and Development

The enzymes involved in **L-ribulose 5-phosphate** metabolism in pathogenic microorganisms can be attractive targets for the development of novel antimicrobial agents.[9] Inhibitors designed to target these enzymes could disrupt essential metabolic pathways in pathogens, leading to growth inhibition. High-throughput screening assays, such as the one described in this document, can be adapted to identify and characterize potential inhibitors.

Application 3: Biocatalysis for the Synthesis of Rare Sugars

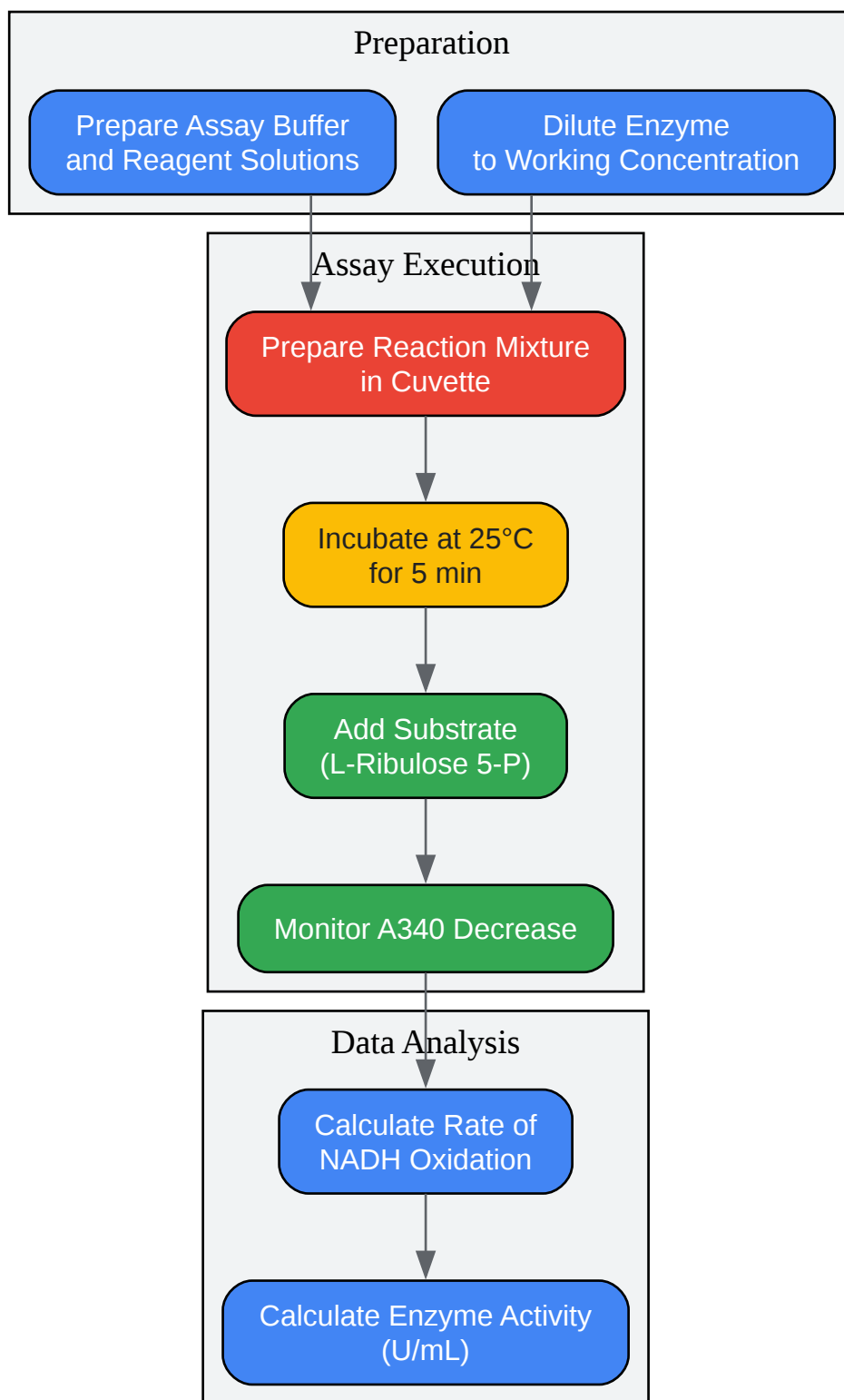
Epimerases and aldolases that act on **L-ribulose 5-phosphate** and its analogs can be utilized as biocatalysts for the synthesis of rare sugars. These rare sugars have applications in the food, pharmaceutical, and cosmetic industries. Enzymatic synthesis offers advantages over chemical methods, including high stereoselectivity and milder reaction conditions.

Visualizations



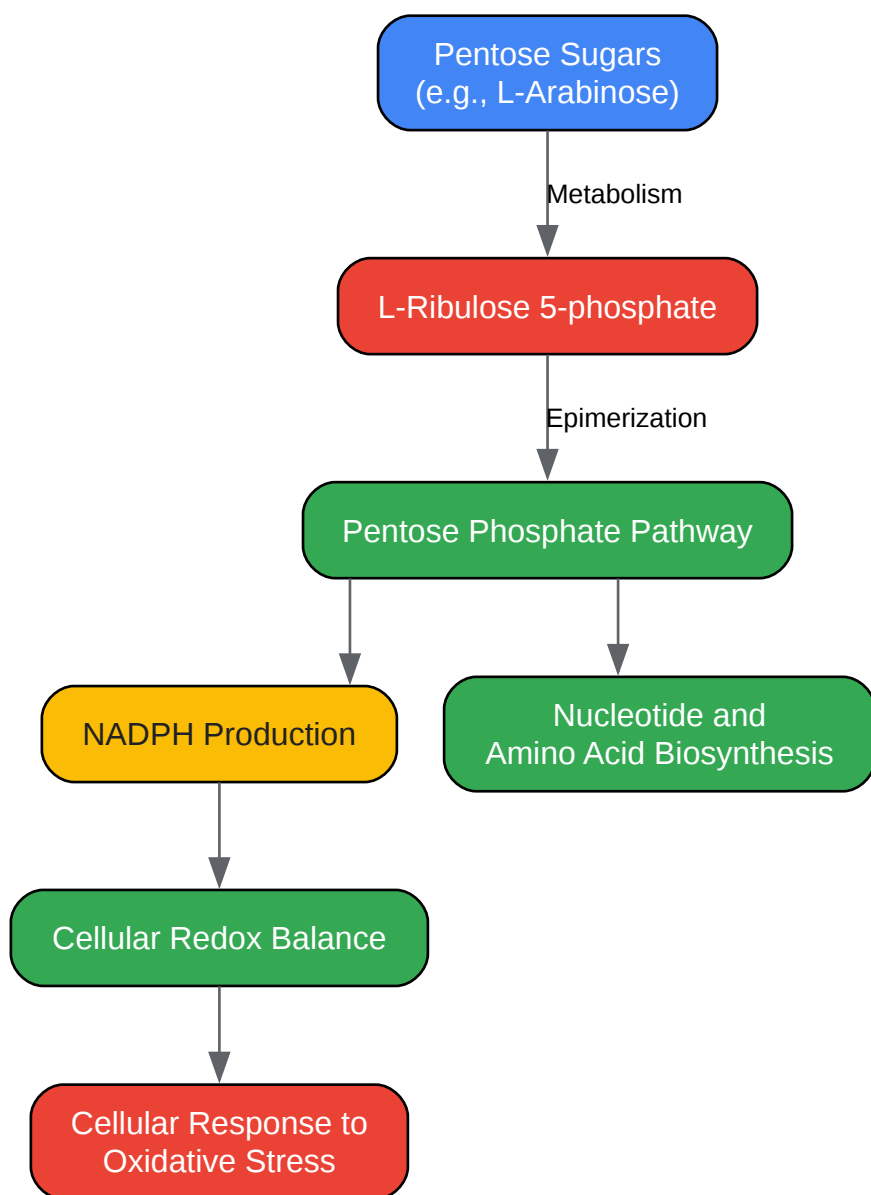
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Caption: Metabolic pathway of **L-Ribulose 5-phosphate**.



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Caption: General workflow for the spectrophotometric assay.



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Caption: Role of L-Ru5P in cellular signaling.

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